molecular formula C30H30N2 B13133981 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline

4-(4-(Diethylamino)styryl)-N,N-diphenylaniline

Cat. No.: B13133981
M. Wt: 418.6 g/mol
InChI Key: OURJBENWTSUHRH-FOCLMDBBSA-N
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Description

4-(4-(Diethylamino)styryl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diethylamino group attached to a styryl moiety, which is further connected to a diphenylaniline structure. Its distinctive molecular configuration makes it a valuable subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Diethylamino)styryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions typically occur in the presence of solvents like tetrahydrofuran (THF) or ethanol. Substitution reactions may involve the use of halogenating agents or other nucleophiles under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-(Diethylamino)styryl)-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group and styryl moiety play crucial roles in its binding to target molecules. In biological systems, the compound can insert into cellular membranes, where it becomes intensely fluorescent and allows for the visualization of cellular processes . The compound’s interaction with specific receptors or enzymes can also modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

4-(4-(Diethylamino)styryl)-N,N-diphenylaniline can be compared with other similar compounds, such as:

    4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide: This compound shares a similar styryl structure but differs in the presence of a dimethylamino group and a pyridinium moiety.

    4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide: This compound has a longer alkyl chain, which affects its solubility and interaction with biological membranes.

    4-(4-(Diethylamino)phenyl)-1,3,5-triazine: This compound contains a triazine ring, which imparts different electronic properties and reactivity.

The uniqueness of this compound lies in its specific structural features and versatile applications across different scientific disciplines.

Properties

Molecular Formula

C30H30N2

Molecular Weight

418.6 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline

InChI

InChI=1S/C30H30N2/c1-3-31(4-2)27-21-17-25(18-22-27)15-16-26-19-23-30(24-20-26)32(28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-24H,3-4H2,1-2H3/b16-15+

InChI Key

OURJBENWTSUHRH-FOCLMDBBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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